1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone
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Description
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C17H19NOS2 and its molecular weight is 317.47. The purity is usually 95%.
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Biological Activity
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound characterized by its unique structural features, including a thiazepane ring and a thiophene substituent. This compound belongs to the class of thiazepane derivatives, which are known for their diverse biological activities. The presence of sulfur and nitrogen in its cyclic structure enhances its chemical reactivity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NOS2. The structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Weight | 335.48 g/mol |
Melting Point | Not extensively documented |
Solubility | Moderate in organic solvents |
The compound's unique architecture allows for multiple interactions with biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can lead to alterations in cellular pathways, potentially resulting in therapeutic effects. Current research focuses on elucidating these pathways to fully understand the compound's biological activity.
Antimicrobial Activity
Research has shown that thiazepane derivatives exhibit significant antimicrobial properties. For instance, studies have screened various thiophene compounds for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound possess inhibitory effects on these microorganisms .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone can induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazepane derivatives, including 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone. The study highlighted its potential as an antitumor agent based on its ability to inhibit cell proliferation in human cancer cell lines .
Synthesis Methods
The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-y)-2-(thiophen-3-y)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Phenyl Group : This can be done via Friedel-Crafts alkylation.
- Oxidation : The thiazepane ring may be oxidized using agents like hydrogen peroxide.
- Formation of the Ketone : An acylation reaction introduces the ketone functional group.
Properties
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(12-14-7-10-20-13-14)18-8-6-16(21-11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCUAAQFZGOHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.